GYKI-12743

Catalog No.
S603028
CAS No.
110714-10-8
M.F
C16H20ClN3O3
M. Wt
337.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GYKI-12743

CAS Number

110714-10-8

Product Name

GYKI-12743

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.80 g/mol

InChI

InChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H

InChI Key

WJDFSAOMSJHHCG-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl

Synonyms

1-((1,4-benzodioxan-2-ylmethyl)amino)-3-(3-pyridazinon-2-yl)propane, GYKI 12743, GYKI-12 743, GYKI-12743

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl

GYKI-12743 is a small molecule compound with the molecular formula C16_{16}H20_{20}ClN3_3O3_3 and a CAS registry number of 110714-10-8. It is primarily recognized as a postsynaptic vascular alpha-adrenoceptor antagonist, specifically targeting the alpha-1 and alpha-2 adrenergic receptors. This compound was developed by Gedeon Richter and has been investigated for its potential therapeutic applications in treating cardiovascular diseases, particularly hypertension .

Typical of organic compounds, including:

  • Oxidation and Reduction: GYKI-12743 can participate in oxidation-reduction reactions, which are crucial for modifying its functional groups.
  • Substitution Reactions: The compound is capable of undergoing substitution reactions, particularly involving its nitrogen and oxygen atoms, which can lead to the formation of derivatives with altered pharmacological properties .

The biological activity of GYKI-12743 has been primarily characterized by its role as an antagonist at the alpha-adrenergic receptors. Research indicates that it selectively inhibits postsynaptic alpha-adrenoceptors without affecting presynaptic receptors, making it a unique candidate in cardiovascular therapy. Studies have shown that GYKI-12743 can effectively reduce vascular resistance and blood pressure by blocking these receptors in the vascular system . Additionally, it has demonstrated potassium channel-opening activity, which further contributes to its vasodilatory effects .

The synthesis of GYKI-12743 involves several steps typical for constructing complex organic molecules:

  • Formation of the Core Structure: The synthesis begins with the formation of the central pyridazinone ring, which serves as the backbone of the molecule.
  • Introduction of Functional Groups: Various functional groups such as chlorine and amine are introduced through substitution reactions.
  • Final Modifications: The final product is purified to achieve the desired chemical purity and structural integrity .

GYKI-12743 has been primarily explored for its applications in treating:

  • Hypertension: Its ability to block alpha-adrenoceptors makes it a potential therapeutic agent for managing high blood pressure.
  • Cardiovascular Diseases: Given its vasodilatory properties, it may also be useful in broader cardiovascular applications .

Interaction studies have revealed that GYKI-12743 selectively interacts with postsynaptic alpha-adrenoceptors. In experimental models using pithed rats, it was shown to inhibit vasoconstriction induced by sympathetic nerve stimulation effectively. This specificity highlights its potential utility in clinical settings where selective receptor antagonism is desired to minimize side effects associated with non-selective agents .

Several compounds exhibit similar pharmacological profiles to GYKI-12743. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesMechanism of ActionUnique Characteristics
PrazosinAlpha-1 adrenergic receptor antagonistBlocks alpha-1 receptorsWidely used for hypertension
DoxazosinAlpha-1 adrenergic receptor antagonistBlocks alpha-1 receptorsLonger half-life than prazosin
TerazosinAlpha-1 adrenergic receptor antagonistBlocks alpha-1 receptorsUsed for benign prostatic hyperplasia
YohimbineAlpha-2 adrenergic receptor antagonistBlocks alpha-2 receptorsIncreases sympathetic outflow

Uniqueness of GYKI-12743: Unlike these compounds, GYKI-12743 specifically targets postsynaptic adrenergic receptors while sparing presynaptic ones, potentially leading to fewer side effects related to sympathetic nervous system activation. Its potassium channel-opening activity also distinguishes it from other traditional antihypertensive agents .

Molecular Formula and Mass Spectrometric Properties

The molecular characterization of GYKI-12743 reveals a complex organic structure with well-defined mass spectrometric parameters. The compound exhibits a molecular formula of C₁₆H₂₀ClN₃O₃, representing the hydrochloride salt form of the active pharmaceutical ingredient [1] [4] [12].

PropertyValue
Molecular FormulaC₁₆H₂₀ClN₃O₃
Molecular Weight337.80 g/mol
IUPAC Name2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propyl]pyridazin-3-one;hydrochloride
CAS Registry Number110714-10-8
Canonical SMILESC1C(OC2=CC=CC=C2O1)CNCCCN3C(=O)C=CC=N3.Cl
InChIInChI=1S/C16H19N3O3.ClH/c20-16-7-3-9-18-19(16)10-4-8-17-11-13-12-21-14-5-1-2-6-15(14)22-13;/h1-3,5-7,9,13,17H,4,8,10-12H2;1H
InChI KeyWJDFSAOMSJHHCG-UHFFFAOYSA-N
Monoisotopic Mass337.1193192 Da
Exact Mass337.1193192 Da

The mass spectrometric analysis of GYKI-12743 demonstrates characteristic fragmentation patterns consistent with its benzodioxin-pyridazinone structure [4] [7]. The monoisotopic mass of 337.1193192 daltons corresponds precisely to the calculated molecular mass based on the elemental composition [1] [12]. The exact mass determination provides high-resolution identification capabilities essential for analytical characterization and quality control applications [4].

The compound's molecular architecture encompasses several key structural elements that contribute to its distinctive mass spectrometric behavior [5] [7]. The benzodioxin ring system, derived from the 2,3-dihydro-1,4-benzodioxin framework, provides a characteristic mass contribution and fragmentation pattern [12] [15]. The pyridazinone moiety, specifically the pyridazin-3-one heterocycle, contributes additional mass and exhibits predictable fragmentation under electron impact conditions [4] [13].

The presence of the three-carbon aliphatic linker chain containing the secondary amine functionality creates specific fragmentation pathways during mass spectrometric analysis [1] [7]. These fragmentation patterns are particularly useful for structural confirmation and impurity profiling during pharmaceutical development and quality assessment processes [4] [12].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

337.1193192 g/mol

Monoisotopic Mass

337.1193192 g/mol

Heavy Atom Count

23

Dates

Last modified: 07-20-2023

Explore Compound Types